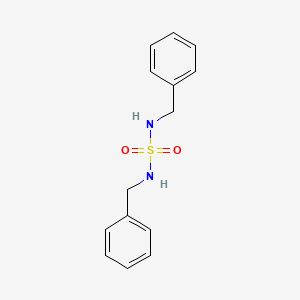

N,N'-dibenzylsulfamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’-Dibenzylsulfamide is an organic compound that belongs to the class of sulfamides. Sulfamides are sulfur-containing compounds that are analogs of ureas, where the carbonyl group is replaced by a sulfonyl group. N,N’-Dibenzylsulfamide is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the sulfamide moiety. This compound is known for its ability to engage in hydrogen bonding, making it useful in various chemical and biological applications.

作用機序

Target of Action

N,N’-dibenzylsulfamide, also known as Benzyl(Benzylsulfamoyl)Amine, is a type of sulfonamide. Sulfonamides are known to have antibacterial activity and have been used as chemotherapeutic agents . .

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing nucleic acids and proteins, thereby inhibiting their growth and proliferation .

Biochemical Pathways

As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Result of Action

As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and proliferation by interfering with folic acid synthesis .

準備方法

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylsulfamide can be synthesized through the reaction of benzylamine with sulfamoyl chloride. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is heated to around 80°C. The addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly improve the yield of the reaction. For instance, using a stoichiometric amount of DBU can increase the yield to 97% .

Industrial Production Methods: While specific industrial production methods for N,N’-dibenzylsulfamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

化学反応の分析

Types of Reactions: N,N’-Dibenzylsulfamide undergoes various chemical reactions, including:

Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamide moiety can undergo oxidation to form sulfonic acids or reduction to form thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and sulfamic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Various substituted benzyl derivatives.

Oxidation Reactions: Benzylsulfonic acids.

Reduction Reactions: Benzylthiols.

Hydrolysis: Benzylamine and sulfamic acid.

科学的研究の応用

N,N’-Dibenzylsulfamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioisostere for amides, ureas, and carbamates in drug design.

Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.

類似化合物との比較

N,N’-Dibenzylsulfamide can be compared with other similar compounds such as:

N,N’-Dimethylsulfamide: Lacks the benzyl groups, making it less hydrophobic and less effective in hydrogen bonding.

N,N’-Diethylsulfamide: Similar to N,N’-dibenzylsulfamide but with ethyl groups instead of benzyl groups, resulting in different physical and chemical properties.

N-Benzyl-N’-methylsulfamide: Contains one benzyl and one methyl group, offering a balance between hydrophobicity and hydrogen bonding capability.

Uniqueness: N,N’-Dibenzylsulfamide is unique due to its dual benzyl groups, which enhance its hydrophobicity and hydrogen bonding potential. This makes it particularly useful in applications requiring strong molecular interactions and stability.

生物活性

N,N'-Dibenzylsulfamide, a member of the sulfamide family, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound, highlighting its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by its two benzyl groups attached to a sulfamide moiety. The synthesis of this compound typically involves the reaction of sulfamide with benzyl chloride under appropriate conditions. Recent studies have reported efficient synthetic routes that yield high purity compounds suitable for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Notably, studies have shown that it can inhibit the growth of various cancer cell lines, including glioma (U373) and adenocarcinoma (A549) cells. The mechanism behind this activity is believed to involve the compound's ability to penetrate cellular membranes effectively, enhancing its therapeutic efficacy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U373 (Glioma) | 5.0 | Induction of apoptosis |

| A549 (Adenocarcinoma) | 3.0 | Inhibition of cell proliferation |

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although further research is necessary to elucidate these effects.

- Anti-inflammatory Effects : Some findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at the Université 8 Mai 1945 Guelma, this compound was evaluated for its anticancer effects on multiple cell lines. The results demonstrated significant cytotoxicity against glioma and adenocarcinoma cells, with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing new derivatives of sulfamides, including this compound. The synthesized compounds were characterized using modern analytical techniques such as NMR and mass spectrometry, confirming their structures and purity . This foundational work is crucial for subsequent biological evaluations.

特性

IUPAC Name |

N-(benzylsulfamoyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURCZXCDZQICPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。